molecular formula C15H16Cl2FN3 B13497882 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13497882
M. Wt: 328.2 g/mol
InChI Key: YPNLWSDIXUBFKP-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the reaction of 4-fluoroaniline with o-phenylenediamine under specific conditions to form the benzodiazole core. This intermediate is then reacted with ethyl chloroacetate to introduce the ethanamine chain. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride stands out due to its unique benzodiazole core and the presence of both a fluorophenyl group and an ethanamine chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H16Cl2FN3

Molecular Weight

328.2 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C15H14FN3.2ClH/c16-12-4-1-10(2-5-12)11-3-6-13-14(9-11)19-15(18-13)7-8-17;;/h1-6,9H,7-8,17H2,(H,18,19);2*1H

InChI Key

YPNLWSDIXUBFKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN)F.Cl.Cl

Origin of Product

United States

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